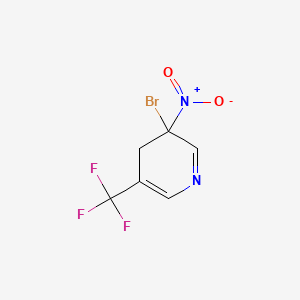
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the following steps:
Bromination: 3-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, and catalysts such as palladium on carbon, iron, and aluminum bromide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro and bromine groups contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-2-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity, stability, and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C6H4BrF3N2O2 |
|---|---|
Molecular Weight |
273.01 g/mol |
IUPAC Name |
3-bromo-3-nitro-5-(trifluoromethyl)-4H-pyridine |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-5(12(13)14)1-4(2-11-3-5)6(8,9)10/h2-3H,1H2 |
InChI Key |
IIQZOCIWRGFTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CN=CC1([N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


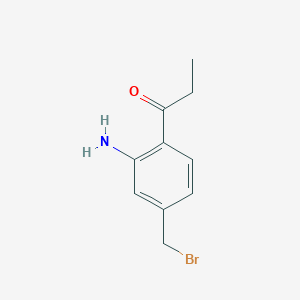
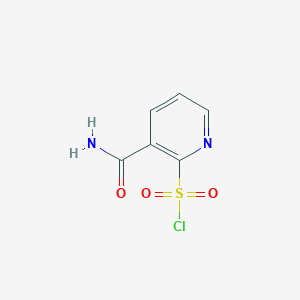
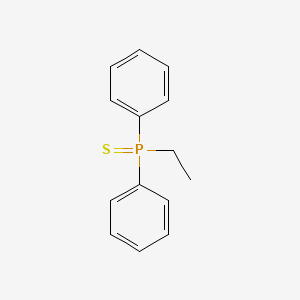

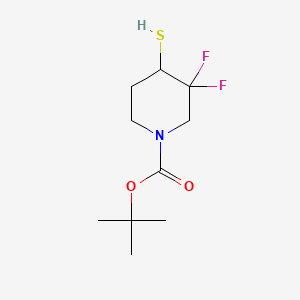
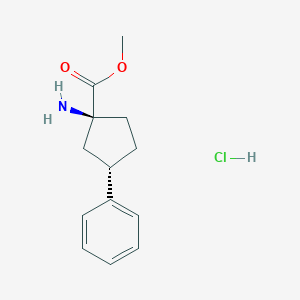
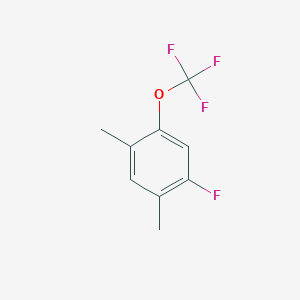

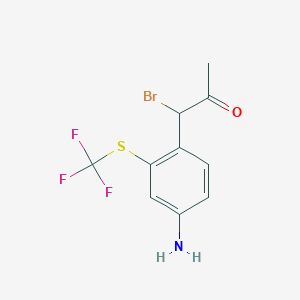
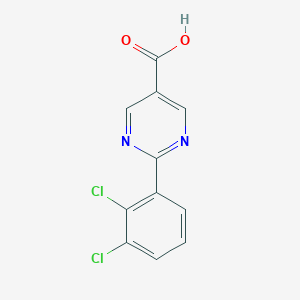
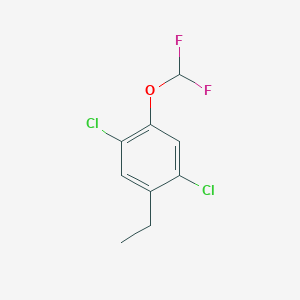
![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
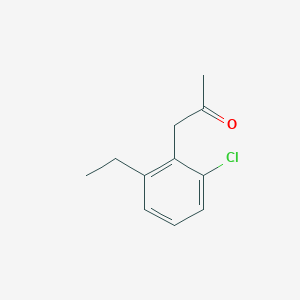
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
